molecular formula C10H12O2S B6296756 2,3-Dimethyl-4-(methylthio)benzoic acid CAS No. 118939-24-5

2,3-Dimethyl-4-(methylthio)benzoic acid

Cat. No.: B6296756
CAS No.: 118939-24-5
M. Wt: 196.27 g/mol
InChI Key: OXBKCMCHHVILIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethyl-4-(methylthio)benzoic acid is an organic compound with the molecular formula C10H12O2S It is a derivative of benzoic acid, characterized by the presence of two methyl groups at the 2 and 3 positions and a methylthio group at the 4 position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4-(methylthio)benzoic acid typically involves the introduction of the methylthio group onto a pre-existing benzoic acid derivative. One common method is the methylation of 2,3-dimethylbenzoic acid using methylthiolating agents under controlled conditions. The reaction often requires the presence of a catalyst and specific temperature and pressure conditions to ensure the selective introduction of the methylthio group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale methylation processes using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reagents. The final product is typically purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4-(methylthio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2,3-Dimethyl-4-(methylthio)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylbenzoic acid: Lacks the methylthio group, resulting in different chemical properties.

    4-Methylthio benzoic acid: Lacks the additional methyl groups, affecting its reactivity and applications.

Uniqueness

2,3-Dimethyl-4-(methylthio)benzoic acid is unique due to the combination of methyl and methylthio groups on the benzene ring, which imparts distinct chemical and physical properties. This combination allows for specific interactions and reactivity patterns that are not observed in similar compounds.

Properties

IUPAC Name

2,3-dimethyl-4-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBKCMCHHVILIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)SC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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